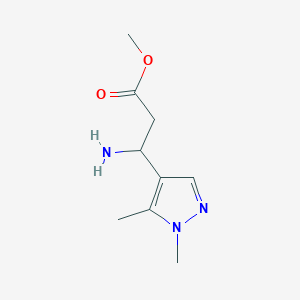![molecular formula C15H13NO5 B13574155 (1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)
(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-dioxoisoindol-2-yl) 5-oxaspiro[24]heptane-2-carboxylate is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of phthalic anhydride with an appropriate spirocyclic amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: (1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
(1,2,4-oxadiazole derivatives): These compounds share a similar heterocyclic structure and are known for their stability and reactivity.
(1,3-dioxolane derivatives): These compounds have a similar dioxoisoindole core and are used in various chemical applications.
Uniqueness: (1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C15H13NO5/c17-12-9-3-1-2-4-10(9)13(18)16(12)21-14(19)11-7-15(11)5-6-20-8-15/h1-4,11H,5-8H2 |
InChI Key |
SOZATDGPZQSMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12CC2C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)
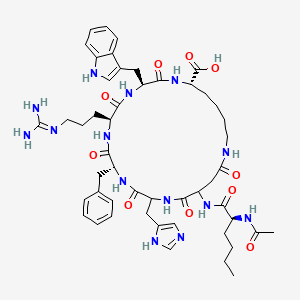
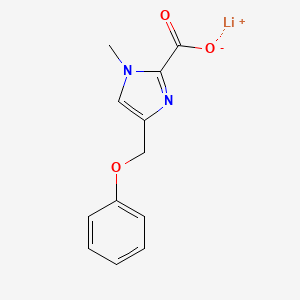
![4-[2-(Propan-2-yl)phenyl]butanal](/img/structure/B13574096.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13574107.png)
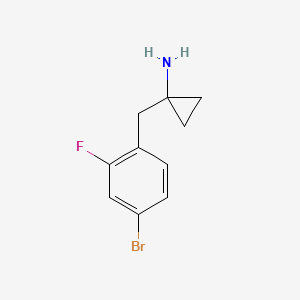
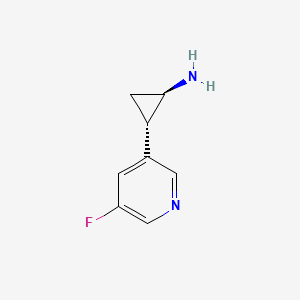
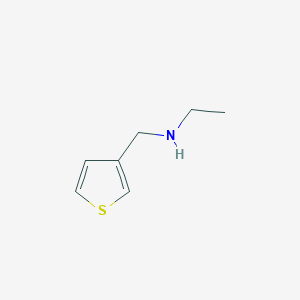
![tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate](/img/structure/B13574144.png)
![1-{3-Fluoro-4-[4-(3-nitrobenzoyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B13574149.png)
